2-Nitrophenanthrene-9,10-dione
Overview
Description
Paeoniflorin: is a monoterpene glycoside isolated from the roots of the peony plant (Paeonia lactiflora). It has diverse cellular actions and has been studied for its various biological properties. The chemical formula for paeoniflorin is C23H28O11 , and its CAS number is 23180-57-6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paeoniflorin can be synthesized through several methods, including extraction from peony roots or chemical synthesis. One common synthetic route involves glycosylation of benzoyl alcohol with glucose. The reaction conditions may vary, but typically involve mild acidic or enzymatic catalysis.
Industrial Production Methods: Industrial production of paeoniflorin often relies on extraction from peony root extracts. These extracts are then purified to obtain high-purity paeoniflorin for various applications.
Chemical Reactions Analysis
Types of Reactions: Paeoniflorin can undergo various chemical reactions:
Hydrolysis: Paeoniflorin can be hydrolyzed to yield glucose and the aglycone (benzoyl alcohol derivative).
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: Paeoniflorin may undergo substitution reactions at specific functional groups.
Acids: Mild acids (such as sulfuric acid) are used for hydrolysis.
Oxidizing Agents: Oxidants like potassium permanganate or hydrogen peroxide can facilitate oxidation.
Enzymes: Enzymatic hydrolysis can be employed for glycoside cleavage.
Major Products: The major products of paeoniflorin reactions include its aglycone (benzoyl alcohol derivative) and various oxidized forms.
Scientific Research Applications
Paeoniflorin has been extensively studied for its biological effects:
Anti-Inflammatory: It exhibits anti-inflammatory properties.
Analgesic and Spasmolytic: Paeoniflorin is used for pain relief and muscle spasm treatment.
Immunoregulation: It modulates immune responses.
Anticoagulant: Paeoniflorin affects blood clotting.
Cognition Enhancement: It may enhance cognitive function.
Mechanism of Action
The exact mechanism of paeoniflorin’s effects is not fully understood. it likely involves interactions with specific molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Paeoniflorin stands out due to its unique combination of biological activities. Similar compounds include other glycosides found in medicinal plants, but paeoniflorin’s specific profile sets it apart.
Properties
IUPAC Name |
2-nitrophenanthrene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO4/c16-13-11-4-2-1-3-9(11)10-6-5-8(15(18)19)7-12(10)14(13)17/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAXWOBOCVVMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209161 | |
Record name | 9,10-Phenanthrenedione, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604-95-5 | |
Record name | 9,10-Phenanthrenedione, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9, 2-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9, 2-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Phenanthrenedione, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NITROPHENANTHRAQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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